molecular formula C14H22N2O3 B1528322 tert-butyl N-[3-hydroxy-2-(pyridin-4-ylmethyl)propyl]carbamate CAS No. 1803562-28-8

tert-butyl N-[3-hydroxy-2-(pyridin-4-ylmethyl)propyl]carbamate

Cat. No.: B1528322
CAS No.: 1803562-28-8
M. Wt: 266.34 g/mol
InChI Key: AJIHEBVRKYZKRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[3-hydroxy-2-(pyridin-4-ylmethyl)propyl]carbamate is a chemical building block of interest in medicinal chemistry and drug discovery. This carbamate-protected amino alcohol derivative features a pyridine ring, a structure prevalent in pharmaceuticals and biologically active compounds . The tert-butoxycarbonyl (Boc) group serves as a protective group for the primary amine, enabling its use in multi-step synthetic sequences . Compounds with similar structures, featuring both the Boc-protected amine and pyridine heterocycle, are frequently utilized as key intermediates in the synthesis of potential therapeutic agents . For instance, structurally related molecules have been investigated for their activity against neurological targets and in the development of inhibitors for various enzymes . The presence of the hydroxy group and the pyridine nitrogen provides handles for further chemical modification, making it a versatile scaffold for constructing more complex molecules. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

tert-butyl N-[2-(hydroxymethyl)-3-pyridin-4-ylpropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-14(2,3)19-13(18)16-9-12(10-17)8-11-4-6-15-7-5-11/h4-7,12,17H,8-10H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJIHEBVRKYZKRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC=NC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301128501
Record name Carbamic acid, N-[2-(hydroxymethyl)-3-(4-pyridinyl)propyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301128501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803562-28-8
Record name Carbamic acid, N-[2-(hydroxymethyl)-3-(4-pyridinyl)propyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803562-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[2-(hydroxymethyl)-3-(4-pyridinyl)propyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301128501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Key Intermediates

Stepwise Synthetic Route

Step Reaction Type Reagents/Conditions Description
1 Protection of amino group Di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine), solvent (e.g., dichloromethane) Amino group of 3-amino-1-propanol is protected as tert-butyl carbamate to prevent side reactions.
2 Alkylation with pyridin-4-ylmethyl group Pyridin-4-ylmethyl halide (e.g., bromide), base (e.g., K2CO3), solvent (e.g., DMF) Nucleophilic substitution at the secondary carbon to attach the pyridin-4-ylmethyl substituent.
3 Hydroxyl group introduction or preservation Reaction conditions optimized to maintain or introduce the hydroxy group at the 3-position Hydroxy group is either preserved from the starting amino alcohol or introduced via selective oxidation or substitution.
4 Purification Chromatography or recrystallization Isolation of the pure this compound compound.

Representative Example

A typical preparation involves:

  • Dissolving 3-amino-1-propanol in dichloromethane.
  • Adding triethylamine followed by slow addition of di-tert-butyl dicarbonate at 0°C.
  • Stirring to complete Boc protection.
  • Isolating tert-butyl N-(3-hydroxypropyl)carbamate.
  • Reacting this intermediate with 4-(bromomethyl)pyridine in DMF with potassium carbonate at 60°C for several hours.
  • Work-up and purification yield the target compound.

Research Findings and Optimization

Yield and Purity

  • Boc protection typically proceeds with high yield (>90%) and purity due to mild conditions and selective reactivity.
  • Alkylation step yields vary (70-85%) depending on reaction time, temperature, and base used.
  • Hydroxyl group stability is maintained under mild conditions, preventing side reactions.

Solvent and Base Effects

Solvent Base Yield (%) Notes
DMF K2CO3 80-85 Efficient alkylation, good solubility
Acetonitrile NaHCO3 70-75 Moderate yield, less reactive base
Dichloromethane Triethylamine >90 (protection step) Excellent for Boc protection step

Temperature and Time

  • Boc protection at 0-5°C for 1-2 hours is optimal.
  • Alkylation at 50-70°C for 4-12 hours balances conversion and side-product formation.

Analytical Data Supporting Preparation

Summary Table of Preparation Parameters

Parameter Optimal Condition Outcome
Amino group protection Boc2O, triethylamine, DCM, 0°C, 2 h >90% yield, high purity
Alkylation 4-(bromomethyl)pyridine, K2CO3, DMF, 60°C, 6 h 80-85% yield, selective substitution
Hydroxyl group Preserved from starting material No degradation observed
Purification Silica gel chromatography or recrystallization >95% purity

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[3-hydroxy-2-(pyridin-4-ylmethyl)propyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The pyridinylmethyl group can be reduced under specific conditions to form different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinylmethyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various reduced derivatives of the original compound.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[3-hydroxy-2-(pyridin-4-ylmethyl)propyl]carbamate is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its hydroxy and pyridinylmethyl groups make it a versatile tool for investigating biochemical processes.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-hydroxy-2-(pyridin-4-ylmethyl)propyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the pyridinylmethyl group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl N-[3-hydroxy-2-(pyridin-4-ylmethyl)propyl]carbamate are compared below with analogous carbamate derivatives, focusing on molecular features, synthetic applications, and biological relevance.

Structural Analogues with Heterocyclic Modifications

Compound 1 : tert-butyl N-[3-(5-chloro-2-oxo-3H-benzimidazol-1-yl)propyl]carbamate

  • Molecular Formula : C₁₆H₂₁ClN₄O₃
  • Key Features : Contains a benzimidazolone ring with a chloro substituent.
  • Applications : Intermediate in synthesizing kinase inhibitors; the benzimidazolone core enhances binding to ATP pockets in kinases .

Compound 2 : tert-butyl (3-(6-formyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propyl)carbamate

  • Molecular Formula : C₁₇H₂₂IN₅O₃
  • Key Features : Pyrrolopyrimidine core with iodine and formyl groups.
  • Applications : Used in nucleoside analog synthesis; iodine facilitates further cross-coupling reactions.

Analogues with Aliphatic or Fluorinated Substituents

Compound 3 : tert-butyl (3-(3-fluoropiperidin-1-yl)propyl)carbamate

  • Molecular Formula : C₁₃H₂₅FN₂O₂
  • Key Features : Fluorinated piperidine ring.
  • Applications : Precursor for fluorinated drug candidates; fluorine enhances metabolic stability and bioavailability.
  • Comparison : The fluorine atom increases electronegativity and resistance to oxidative metabolism, but the lack of an aromatic ring reduces π-stacking interactions compared to the pyridine-containing target compound .

Compound 4 : tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate

  • Molecular Formula: C₁₁H₂₁NO₃
  • Key Features : Cyclopentyl backbone with stereospecific hydroxy and Boc groups.
  • Applications : Chiral building block for peptidomimetics.
  • Comparison : The cyclopentyl ring restricts conformational flexibility, which may limit binding to flat protein surfaces, unlike the pyridine-propyl chain in the target compound .

Pyridine-Based Analogues

Compound 5 : tert-butyl (4-chloropyridin-2-yl)carbamate

  • Molecular Formula : C₁₀H₁₃ClN₂O₂
  • Key Features : Chloropyridine ring directly attached to the Boc group.
  • Applications : Intermediate for agrochemicals and antiviral agents.
  • Comparison : Simpler structure with fewer functional groups; the chlorine atom increases electrophilicity but reduces solubility compared to the hydroxy-pyridin-4-ylmethylpropyl chain in the target compound .

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Applications
This compound (Target) C₁₄H₂₂N₂O₃ 266.34 Pyridine, hydroxy, Boc Drug discovery scaffold
tert-butyl N-[3-(5-chloro-2-oxo-3H-benzimidazol-1-yl)propyl]carbamate C₁₆H₂₁ClN₄O₃ 360.82 Benzimidazolone, chloro Kinase inhibitor synthesis
tert-butyl (3-(6-formyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propyl)carbamate C₁₇H₂₂IN₅O₃ 487.30 Pyrrolopyrimidine, iodine, formyl Nucleoside analog development
tert-butyl (3-(3-fluoropiperidin-1-yl)propyl)carbamate C₁₃H₂₅FN₂O₂ 261.16 Fluoropiperidine Fluorinated drug precursors
tert-butyl (4-chloropyridin-2-yl)carbamate C₁₀H₁₃ClN₂O₂ 228.68 Chloropyridine Agrochemical intermediates

Research Findings and Implications

  • Synthetic Utility: The target compound’s hydroxy and pyridine groups enable diverse modifications, such as Mitsunobu reactions or metal-catalyzed couplings, making it more versatile than analogues with rigid cores (e.g., cyclopentyl or benzimidazolone derivatives) .
  • Biological Interactions : Pyridine-containing compounds exhibit stronger binding to enzymes like kinases compared to aliphatic or fluorinated derivatives, though fluorinated analogues (e.g., Compound 3) offer superior metabolic stability .
  • Solubility and Reactivity : The hydroxy group in the target compound improves aqueous solubility relative to chlorinated or iodinated analogues, which are more suited for hydrophobic environments .

Biological Activity

tert-butyl N-[3-hydroxy-2-(pyridin-4-ylmethyl)carbamate] is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a carbamate group and a pyridine moiety, which contribute to its unique pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C14H22N2O3
  • Molar Mass : 266.34 g/mol
  • CAS Number : 1803594-83-3

The biological activity of tert-butyl N-[3-hydroxy-2-(pyridin-4-ylmethyl)carbamate] is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The carbamate group can form covalent bonds with active site residues in enzymes, leading to inhibition of their activity. Additionally, the pyridine moiety may enhance binding affinity through interactions with aromatic residues in proteins.

Biological Activity Overview

The compound has been studied for its potential effects on neurological conditions, particularly in relation to amyloid-beta (Aβ) aggregation, which is implicated in Alzheimer's disease. Research indicates that it may act as both a β-secretase and acetylcholinesterase inhibitor, preventing Aβ aggregation and fibril formation from Aβ1-42 peptides .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme Inhibition Inhibits β-secretase and acetylcholinesterase, reducing Aβ aggregation
Neuroprotection Exhibits protective effects against oxidative stress in astrocytes
Cytotoxicity Reduction Reduces TNF-α levels and free radicals in cell cultures exposed to Aβ1-42

Case Studies

  • In Vitro Studies : In laboratory settings, tert-butyl N-[3-hydroxy-2-(pyridin-4-ylmethyl)carbamate] demonstrated moderate protective effects against Aβ-induced cytotoxicity in astrocytes. The compound reduced levels of inflammatory markers such as TNF-α and decreased oxidative stress indicators like malondialdehyde (MDA) in treated cultures .
  • In Vivo Studies : Animal models have been utilized to assess the efficacy of the compound in preventing cognitive decline associated with scopolamine-induced memory impairment. While initial results showed promise, further studies indicated that bioavailability issues may limit its effectiveness in vivo compared to established treatments like galantamine .

Table 2: Summary of Case Study Findings

Study TypeFindingsReference
In Vitro Reduced TNF-α and free radicals; protective effect against Aβ-induced cytotoxicity
In Vivo Moderate effects observed; bioavailability concerns noted compared to galantamine

Q & A

Basic: What are the recommended synthetic routes for tert-butyl N-[3-hydroxy-2-(pyridin-4-ylmethyl)propyl]carbamate?

Answer:
The compound is typically synthesized via carbamate formation using tert-butyl carbamate and a functionalized amine precursor. Key steps include:

  • Amine Activation : Reacting 3-hydroxy-2-(pyridin-4-ylmethyl)propylamine with a tert-butyl carbamate derivative (e.g., Boc-anhydride) under basic conditions (e.g., K2_2CO3_3) in solvents like THF or dichloromethane .
  • Protection/Deprotection : The tert-butyl group acts as a transient protecting agent for amines, enabling selective functionalization in multi-step syntheses .
  • Purification : Column chromatography or recrystallization is used to isolate the product, with yields optimized by controlling temperature (20–25°C) and reaction time (12–24 hrs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-[3-hydroxy-2-(pyridin-4-ylmethyl)propyl]carbamate
Reactant of Route 2
tert-butyl N-[3-hydroxy-2-(pyridin-4-ylmethyl)propyl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.